2-(((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
Description
The compound 2-(((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol features a pyrimidine core substituted with a 1,2,4-oxadiazole ring bearing a 3-bromophenyl group and a 4-methoxyphenyl moiety. The sulfur linkage between the oxadiazole and pyrimidine enhances conformational flexibility, while the bromine and methoxy groups influence electronic and steric properties. Though direct data on this compound are absent in the provided evidence, its structural analogs (e.g., ) suggest synthetic routes involving heterocyclic condensations and thioether formation .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3S/c1-27-15-7-5-12(6-8-15)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)13-3-2-4-14(21)9-13/h2-10H,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSQEOGQRHHSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.27 g/mol. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of oxadiazoles. For instance, compounds containing the 1,2,4-oxadiazole structure demonstrated significant antibacterial activity against several pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | Escherichia coli | 0.25 |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. Notably, derivatives of oxadiazole have shown promising results against cancer cell lines such as MCF-7 and A549. For example, one study reported IC50 values ranging from 0.12 to 2.78 µM for compounds with similar structures, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 | 2.41 | - |
Anti-inflammatory Activity
Compounds similar to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol have been included in anti-inflammatory libraries due to their potential to modulate inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways associated with cancer proliferation and microbial resistance.
- Biofilm Disruption: Some derivatives have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their antimicrobial effects .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- A study conducted on a series of oxadiazole compounds showed significant cytotoxicity against breast cancer cell lines with enhanced apoptotic activity linked to increased p53 expression levels .
- Another investigation revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the 4-methoxyphenyl group enhances the compound's effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In particular, studies have shown that compounds similar to the one can inhibit the growth of these pathogens at varying minimum inhibitory concentration (MIC) values, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated through various studies. For instance, derivatives containing oxadiazole and pyrimidine structures have been shown to possess cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Research has revealed that certain modifications to the structure can lead to enhanced antiproliferative activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed increased potency against these cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of oxadiazole derivatives demonstrated that introducing a methoxy group significantly improved antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, several derivatives of 1,2,4-oxadiazoles were synthesized and tested against human cancer cell lines. The results indicated that specific structural modifications led to compounds with IC50 values lower than those of established chemotherapeutics. This highlights the promise of such derivatives in cancer treatment protocols .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
- Bromine vs.
- Methoxy vs. Fluorine : The 4-methoxyphenyl group in the target compound donates electrons, improving solubility in polar solvents, whereas fluorine in ’s analog enhances electronegativity and binding affinity .
- Core Heterocycles : The oxadiazole-pyrimidine scaffold in the target compound differs from ’s thiazolopyrimidine, which may exhibit distinct reactivity due to sulfur’s nucleophilicity .
Physicochemical and Electronic Properties
Table 2: Inferred Property Comparison
Preparation Methods
3-(3-Bromophenyl)-1,2,4-Oxadiazole-5-Methylthio Intermediate
Synthesis begins with constructing the 1,2,4-oxadiazole ring. Amidoxime intermediates, derived from 3-bromobenzonitrile and hydroxylamine hydrochloride, react with methyl chloroacetate under microwave-assisted cyclization (Scheme 1A). Optimized conditions (NaOH/DMSO, 80°C, 4 h) yield 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole in 87% purity. Subsequent thiolation replaces chloride with thiocyanate using KSCN in acetone (60°C, 2 h), though direct thioether coupling proves more efficient.
6-(4-Methoxyphenyl)Pyrimidin-4-Ol-Thiol Intermediate
Thioether Coupling: Methodological Variations
Coupling the oxadiazole and pyrimidine subunits demands precise nucleophilic substitution. Three protocols emerge as dominant:
Alkaline-Mediated Nucleophilic Substitution
Combining 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) and 6-(4-methoxyphenyl)pyrimidin-4-ol-thiol (1.0 eq) in acetone with K₂CO₃ (2.0 eq) at reflux (6 h) achieves 78% yield. Prolonged heating (>8 h) induces oxadiazole decomposition, necessitating TLC monitoring.
Table 1. Alkaline Coupling Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 | 6 | 78 |
| NaH | DMF | 0→25 | 3 | 65 |
| TEA | THF | 40 | 12 | 58 |
Phase-Transfer Catalysis (PTC)
Employing tetrabutylammonium bromide (TBAB, 0.1 eq) in H₂O/toluene biphasic system (80°C, 3 h) enhances reactivity, yielding 82% product. Aqueous workup simplifies purification, though residual TBAB complicates crystallization.
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 0.5 h) in DMF with Cs₂CO₃ elevates yield to 89%. This method reduces side-product formation but requires specialized equipment.
Alternative Routes: One-Pot Approaches
Recent advances propose tandem cyclization-coupling strategies to minimize isolation steps:
Simultaneous Oxadiazole-Pyrimidine Assembly
A one-pot procedure reacts 3-bromobenzamidoxime, methyl glycinate, and 4-methoxyphenyl thiourea under POCl₃-mediated cyclization (110°C, 12 h). Despite theoretical elegance, poor regiocontrol (42% yield) limits utility.
Electrochemical Thioether Formation
Electrosynthesis in acetonitrile (Pt electrodes, 1.5 V) couples pre-formed oxadiazole and pyrimidine intermediates at 25°C, achieving 75% yield with 95% Faradaic efficiency. Scalability remains unproven.
Purification and Characterization
Crude product purification employs silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization (EtOH/H₂O). HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity. Structural validation via ¹H NMR (DMSO-d₆, 400 MHz) shows characteristic signals: δ 8.72 (s, 1H, pyrimidine H5), 7.89–7.43 (m, 4H, bromophenyl), and 3.85 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
- Oxadiazole Hydrolysis : Prolonged exposure to aqueous base cleaves the 1,2,4-oxadiazole ring. Mitigated by anhydrous conditions and shorter reaction times.
- Thiol Oxidation : Atmospheric oxidation of pyrimidin-4-ol-thiol necessitates inert (N₂) atmospheres and antioxidant additives (0.1% BHT).
- Regiochemical Byproducts : Competing N- vs. S-alkylation in coupling steps suppressed via sterically hindered bases (e.g., DIPEA).
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- Answer: The compound contains a pyrimidin-4-ol core substituted with a 1,2,4-oxadiazole ring (bearing a 3-bromophenyl group) and a 4-methoxyphenyl group. The thioether linkage between the oxadiazole and pyrimidine moieties enhances stability and modulates electronic properties. Bromine and methoxy groups influence steric and electronic interactions, affecting solubility and binding affinity in biological systems. Structural analogs in and highlight similar frameworks with modified substituents, demonstrating how halogen and alkoxy groups alter reactivity .
Q. What are the common synthetic routes for this compound?
- Answer: Synthesis typically involves:
- Step 1: Cyclization of precursors (e.g., amidoximes for oxadiazole formation).
- Step 2: Nucleophilic substitution (e.g., thiolation of pyrimidine intermediates).
- Step 3: Purification via column chromatography or recrystallization.
Similar protocols for oxadiazole-containing compounds in and emphasize solvent selection (e.g., DMSO for polar intermediates) and temperature control to avoid decomposition .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer: Key methods include:
- NMR spectroscopy (to confirm substituent positions and purity).
- HPLC-MS (for molecular weight validation and purity assessment).
- X-ray crystallography (to resolve ambiguous stereochemistry or bond angles, as shown in for related pyrimidine derivatives).
Computational modeling (e.g., DFT) can predict electronic properties .
Advanced Research Questions
Q. How can reaction mechanisms for thioether formation be validated in the synthesis of this compound?
- Answer: Mechanistic studies require:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- Trapping intermediates (e.g., using radical scavengers or stabilizing agents).
- DFT calculations to model transition states.
highlights SN2 pathways for similar thiolation reactions, where steric hindrance from the bromophenyl group may slow nucleophilic attack .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Answer: Use design of experiments (DoE) to test variables:
- Solvent polarity (e.g., DMF vs. dichloromethane for solubility).
- Catalysts (e.g., Pd/C for coupling reactions).
- Temperature gradients to balance reaction rate and side-product formation.
demonstrates how Claisen–Schmidt condensation and Michael addition protocols achieve >80% yields for bromophenyl-oxadiazole derivatives .
Q. How should researchers address contradictions in reported biological activity data?
- Answer: Discrepancies may arise from:
- Assay variability (e.g., cell line differences or incubation times).
- Compound stability (e.g., hydrolysis of the oxadiazole ring under acidic conditions).
Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and compare with structurally related compounds in and .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Answer:
- Molecular docking to map interactions with target proteins (e.g., kinases or receptors).
- QSAR models incorporating electronic descriptors (e.g., Hammett constants for substituents).
and illustrate how methoxy and bromo groups modulate bioactivity in pyrimidine derivatives .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Answer: X-ray diffraction provides:
- Bond length/angle metrics to validate tautomeric forms (e.g., enol vs. keto configurations in pyrimidin-4-ol).
- Packing interactions (e.g., π-stacking of aromatic rings).
confirms the planar geometry of thiazolo-pyrimidine analogs, critical for target binding .
Data Contradiction Analysis
- Example Issue: Conflicting reports on antimicrobial activity.
Methodological Recommendations
- For Synthetic Challenges: Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of thioether linkages.
- For Biological Studies: Include stability tests (e.g., pH-dependent degradation) to ensure activity correlates with intact compound structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
